molecular formula C23H31O3P B6357692 (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2448341-44-2

(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6357692
CAS No.: 2448341-44-2
M. Wt: 386.5 g/mol
InChI Key: JPJPMJVRCYAVEU-HHHXNRCGSA-N
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Description

(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and reactivity The compound contains a tert-butyl group, two diisopropoxyphenyl groups, and a dihydrobenzo[d][1,3]oxaphosphole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction involves the use of dicyclohexylcarbodiimide (DCC) and carboxylic acids to form an O-acylisourea intermediate, which then reacts with alcohols to form esters .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways. The compound’s tert-butyl group and diisopropoxyphenyl groups contribute to its reactivity, allowing it to participate in various chemical transformations. These interactions can modulate biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

    tert-Butylbenzene: Shares the tert-butyl group but lacks the diisopropoxyphenyl and oxaphosphole moieties.

    Diisopropoxybenzene: Contains the diisopropoxyphenyl groups but lacks the tert-butyl and oxaphosphole moieties.

    Dihydrobenzo[d][1,3]oxaphosphole: Contains the oxaphosphole moiety but lacks the tert-butyl and diisopropoxyphenyl groups.

Uniqueness: Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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